molecular formula C16H15F3N4O B2660137 1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one CAS No. 2415468-25-4

1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one

Cat. No.: B2660137
CAS No.: 2415468-25-4
M. Wt: 336.318
InChI Key: TYKRWJMWVAJUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazin-2-one moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one typically involves multiple steps. One common synthetic route starts with the reaction of 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products. The phenolic hydroxyl group in these products is then treated with tert-butyl acetate to form tert-butyl esters, which are subsequently hydrolyzed to yield 2-thiopyrimidine acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one is unique due to its specific structural features, such as the trifluoromethyl-substituted pyrimidine ring and the piperazin-2-one moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-6-7-20-15(21-13)23-9-8-22(14(24)11-23)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRWJMWVAJUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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